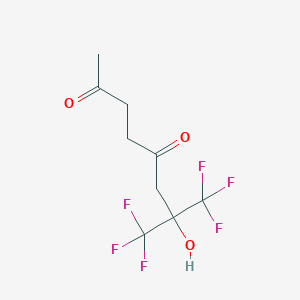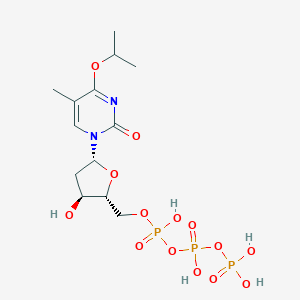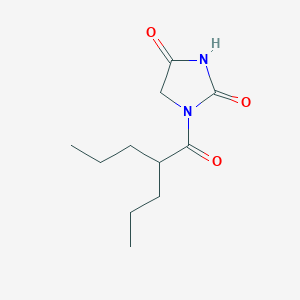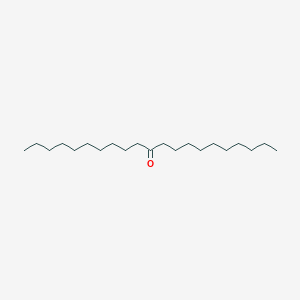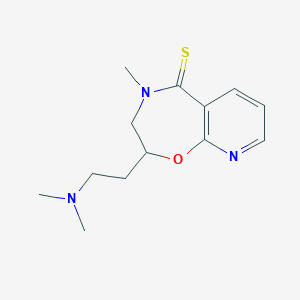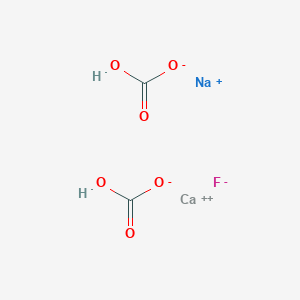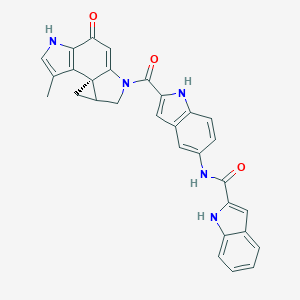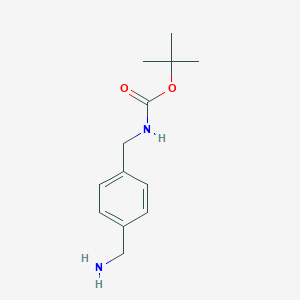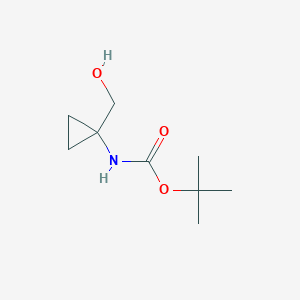
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves nucleophilic substitution reactions and catalytic reductions. For example, novel bis(ether amine) monomers containing trifluoromethyl groups, such as 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, have been synthesized through nucleophilic substitution reactions of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reductions (Chung et al., 2009); (Chung & Hsiao, 2008).
Molecular Structure Analysis
Molecular structure analyses often involve X-ray diffraction and computational methods to understand the configuration and stereochemistry of naphthyridine derivatives. For example, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored for their molecular structure and interactions (Natsugari et al., 1999).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity in nucleophilic substitution reactions and their potential to form polyimides with unique properties. The synthesis of polyimides from diamines like 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcases the application of these reactions in creating materials with low dielectric constants, high thermal stability, and good mechanical properties (Yang et al., 2003).
Physical Properties Analysis
Physical properties of derivatives of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine include high thermal stability, with decomposition temperatures for some related compounds occurring above 500 °C in both nitrogen and air atmospheres. These compounds also exhibit low moisture absorption and low dielectric constants, making them suitable for applications in electronics and materials science (Chung et al., 2009).
Chemical Properties Analysis
The chemical properties of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives include their solubility in organic solvents, ability to form transparent and flexible films, and their reaction with various commercially available aromatic tetracarboxylic dianhydrides to produce fluorinated polyimides. These polyimides have been noted for their organosolubility, thermal stability, and desirable electrical properties, underscoring the utility of the parent compound in synthesizing advanced materials (Chung & Hsiao, 2008).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation .
Propriétés
IUPAC Name |
7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWATLHAAVGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382369 | |
| Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
CAS RN |
106582-41-6 | |
| Record name | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



